3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as (3-chlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone, has a CAS Number of 898761-73-4 . It has a molecular weight of 371.86 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H22ClNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 541.3±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 8.78±0.20 .Scientific Research Applications
Acylation Processes
Research shows that acylation of certain azaspiro[4.5]dec-1-ene oxides, which are structurally related to the chemical , leads to derivatives with varied regioselectivity. This process is dependent on the base and acyl chloride used, indicating potential applications in chemical synthesis and modification of related compounds (Koszytkowska-Stawińska et al., 2004).
Removal of Carcinogenic Compounds
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was used to create a polymer that efficiently removes carcinogenic azo dyes from water. This suggests potential environmental applications, especially in water treatment to remove harmful dyes (Akceylan et al., 2009).
Anticonvulsant Activity Studies
Studies on compounds related to 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone show promising anticonvulsant activities. These studies contribute to the understanding of how structural variations in these compounds can influence their biological activity, potentially leading to new therapeutic agents (Farrar et al., 1993).
Antiviral Evaluation
Another important application is in antiviral research. Spirothiazolidinone compounds, which share a similar structural motif, have shown significant activity against influenza and human coronavirus, highlighting the potential of these compounds in antiviral drug development (Apaydın et al., 2020).
Dopamine Agonist Activity
Research into 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related, has explored their potential as dopamine agonists. This suggests possible applications in neurological and psychiatric disorders (Brubaker & Colley, 1986).
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANYNZDLRTAOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643779 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-42-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.